Kali(4-Methoxy-2-methylphenyl)trifluoroborat

Übersicht

Beschreibung

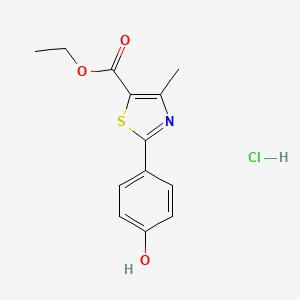

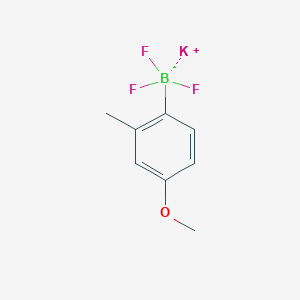

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is a useful research compound. Its molecular formula is C8H9BF3KO and its molecular weight is 228.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium (4-methoxy-2-methylphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-methoxy-2-methylphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese: Suzuki-Miyaura-Kreuzkupplung

Kali-Trifluoroborate: werden in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen, weit verbreitet eingesetzt . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein wesentlicher Schritt bei der Synthese komplexer organischer Moleküle. Die Stabilität und Reaktivität von Kali-Trifluoroboraten machen sie gegenüber traditionellen Boronsäuren und -estern überlegen und ermöglichen höhere Ausbeuten und sauberere Reaktionen.

Medizinische Chemie: Arzneimittelentwicklung und -design

In der medizinischen Chemie dienen Kali-Trifluoroborate als Zwischenprodukte bei der Entwicklung und Gestaltung von Arzneimitteln . Ihre Stabilität unter physiologischen Bedingungen ermöglicht die Erforschung neuer Arzneimittelkandidaten, insbesondere im Bereich von borhaltigen Arzneimitteln, die vielversprechend bei der Behandlung verschiedener Krankheiten sind.

Materialwissenschaft: Polymer- und Nanomaterialsynthese

Die einzigartigen Eigenschaften der Verbindung ermöglichen die Synthese von Polymeren und Nanomaterialien . Ihre Fähigkeit, kontrollierte Reaktionen einzugehen, ist entscheidend für die Entwicklung von Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Biokompatibilität, die in der Elektronik und Biomedizin Anwendung finden.

Katalyse: Steigerung der Reaktionseffizienz

Kali-Trifluoroborate werden verwendet, um die Effizienz katalytischer Prozesse zu verbessern . Ihre Rolle bei der Verbesserung der Selektivität und der Umsatzzahl von Katalysatoren ist in der industriellen Chemie von Bedeutung, wo die Prozessoptimierung zu erheblichen Kosteneinsparungen und Umweltvorteilen führen kann.

Agrarchemie: Pflanzenschutzmittel

In der Agrarchemie wird diese Verbindung bei der Synthese von Pflanzenschutzmitteln eingesetzt . Die Bor-Komponente kann bei der Entwicklung neuer Pestizide und Herbizide mit verbesserten Sicherheitsprofilen und Wirksamkeit eine wichtige Rolle spielen.

Umweltwissenschaften: Schwermetalldetektion und -entfernung

Kali-Trifluoroborate haben potenzielle Anwendungen in der Umweltwissenschaften für den Nachweis und die Entfernung von Schwermetallen aus Wasserquellen . Ihre chemische Struktur ermöglicht die Bindung und Sequestrierung von toxischen Metallen und unterstützt so die Bemühungen zur Wasseraufbereitung.

Analytische Chemie: Chemische Sensoren

Die Empfindlichkeit der Verbindung gegenüber Veränderungen in ihrer Umgebung macht sie für den Einsatz in chemischen Sensoren geeignet . Diese Sensoren können verschiedene Substanzen nachweisen, von Gasen in der Atmosphäre bis hin zu Ionen in Lösungen, was für die Überwachung von Umwelt- und Industrieprozessen unerlässlich ist.

Energetische Forschung: Wasserstoff-Speichermaterialien

Schließlich werden Kali-Trifluoroborate in der energetischen Forschung als Bestandteile von Wasserstoff-Speichermaterialien untersucht . Ihre Fähigkeit, stabile Komplexe mit Wasserstoff zu bilden, könnte der Schlüssel zur Entwicklung effizienter und sicherer Speichersysteme für Wasserstoffbrennstoff sein.

Wirkmechanismus

Target of Action

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is primarily used in the field of organic synthesis It is known to be used as a reagent in various chemical reactions, suggesting its targets could be a wide range of organic compounds .

Mode of Action

This compound is often used as a reagent in Suzuki Cross-Coupling reactions . In these reactions, it acts as a potent boronic acid surrogate . This means it can donate a boron atom to form a new bond with another molecule, facilitating the coupling of two organic compounds .

Biochemical Pathways

The biochemical pathways affected by Potassium (4-methoxy-2-methylphenyl)trifluoroborate are largely dependent on the specific reaction it is used in. As a reagent in Suzuki Cross-Coupling reactions, it can contribute to the formation of biaryl compounds . These compounds are prevalent in various biochemical pathways and have applications in pharmaceuticals, agrochemicals, and materials science .

Result of Action

The molecular and cellular effects of Potassium (4-methoxy-2-methylphenyl)trifluoroborate’s action are dependent on the specific reaction it is used in. In Suzuki Cross-Coupling reactions, it facilitates the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of Potassium (4-methoxy-2-methylphenyl)trifluoroborate can be influenced by various environmental factors. For instance, it is known to be soluble in water , which can affect its reactivity. Additionally, it should be stored in cool, dry conditions in well-sealed containers, as it is incompatible with strong oxidizing agents .

Eigenschaften

IUPAC Name |

potassium;trifluoro-(4-methoxy-2-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-6-5-7(13-2)3-4-8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGXEKTTXCIUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)OC)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660126 | |

| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-69-7 | |

| Record name | Borate(1-), trifluoro(4-methoxy-2-methylphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)

![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)

![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)

![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)